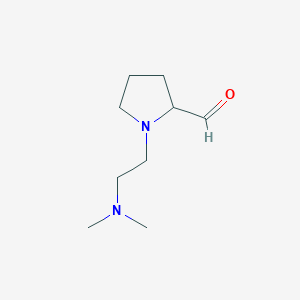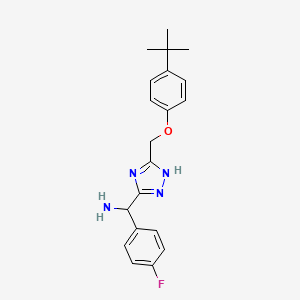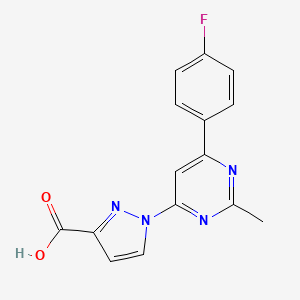
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrimidine ring fused with a pyrazole ring, both of which are known for their significant pharmacological properties. The presence of a fluorophenyl group enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-methyl-4,6-dichloropyrimidine under basic conditions to yield the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating diseases like cancer, bacterial infections, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators such as prostaglandins and leukotrienes. It can also interact with DNA and proteins, disrupting cellular processes and leading to cell death in cancer cells .
Comparison with Similar Compounds
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Fluorophenylboronic acid: Both compounds contain a fluorophenyl group, but 4-fluorophenylboronic acid is primarily used in coupling reactions and as a reagent in organic synthesis.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H11FN4O2 |
|---|---|
Molecular Weight |
298.27 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H11FN4O2/c1-9-17-13(10-2-4-11(16)5-3-10)8-14(18-9)20-7-6-12(19-20)15(21)22/h2-8H,1H3,(H,21,22) |
InChI Key |
ITDCCKPJCHORMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


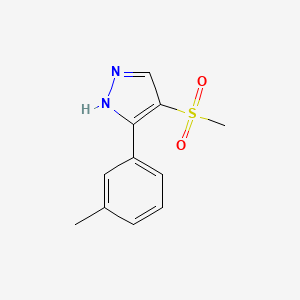

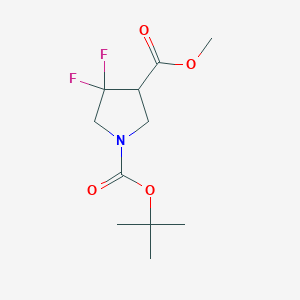
![3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055247.png)
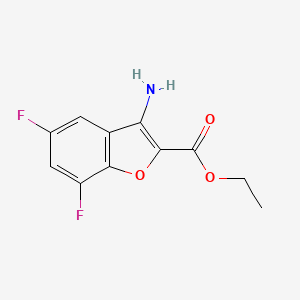
![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)

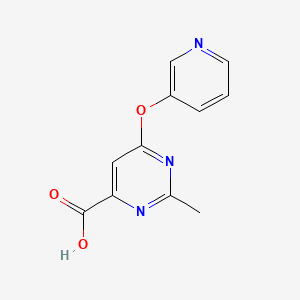
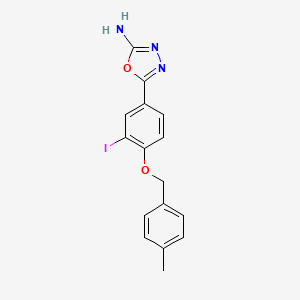

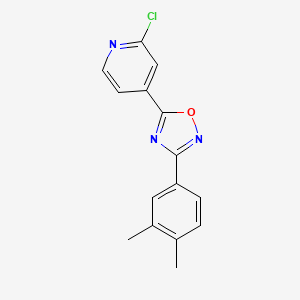
![5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)
